![molecular formula C12H10O2 B11946471 Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid CAS No. 5873-56-3](/img/structure/B11946471.png)
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid: is a unique organic compound characterized by its bicyclic structure and multiple conjugated double bonds. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a suitable diene and a dienophile under controlled conditions yields the desired bicyclic structure. The carboxylic acid group can be introduced through subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions, including temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced bicyclic compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation can be performed using halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced bicyclic compounds with fewer double bonds.
Substitution: Halogenated derivatives with chlorine or bromine atoms.
Applications De Recherche Scientifique
Chemistry: Bicyclo[441]undeca-1,3,5,7,9-pentaene-2-carboxylic acid is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of bicyclic systems with biological macromolecules. Its stability and reactivity make it suitable for various biochemical assays.
Medicine: Although not widely used in medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development and delivery systems.
Industry: In the industrial sector, Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid can be used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of high-performance materials with specific functionalities.
Mécanisme D'action
The mechanism of action of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid involves its interaction with various molecular targets. The conjugated double bonds in its structure allow for electron delocalization, which can influence its reactivity and interactions with other molecules. The carboxylic acid group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in different environments.
Comparaison Avec Des Composés Similaires
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: This compound lacks the carboxylic acid group but shares the same bicyclic structure.
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-3-carboxylic acid: Similar structure with the carboxylic acid group at a different position.
11-Oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: Contains an oxygen atom in the bicyclic system, altering its chemical properties.
Uniqueness: Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid is unique due to the presence of the carboxylic acid group at the 2-position, which influences its reactivity and potential applications. The combination of the bicyclic structure and the carboxylic acid group makes it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
5873-56-3 |
|---|---|
Formule moléculaire |
C12H10O2 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O2/c13-12(14)11-7-3-5-9-4-1-2-6-10(11)8-9/h1-7H,8H2,(H,13,14) |
Clé InChI |
KHZSESRUBOAZIX-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C1C(=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



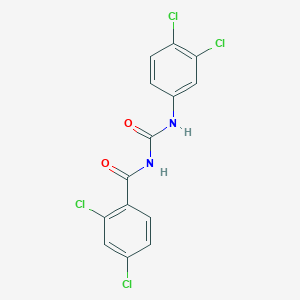
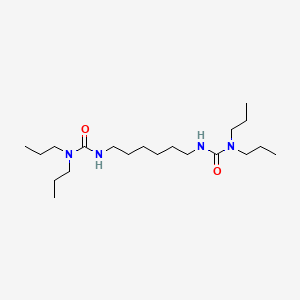
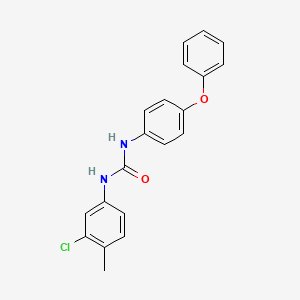
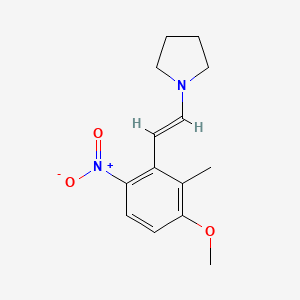



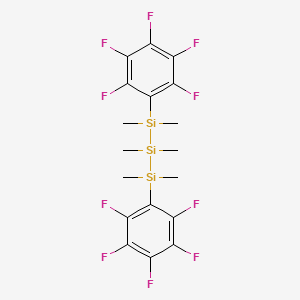
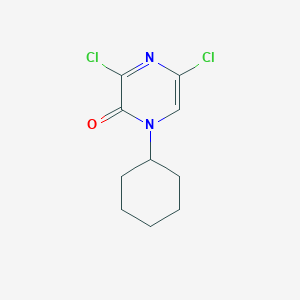
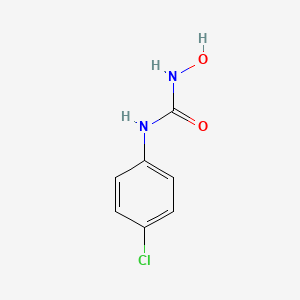
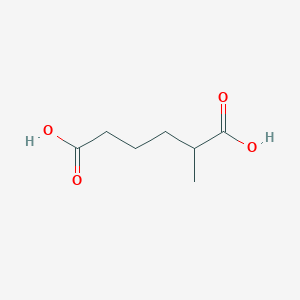
![N,N'-bis[(E)-1,3-benzodioxol-5-ylmethylidene]propane-1,2-diamine](/img/structure/B11946483.png)

